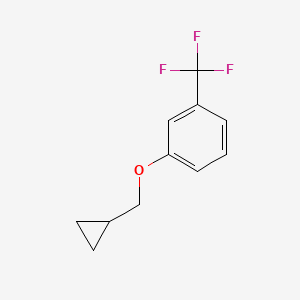

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene

描述

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzene ring

准备方法

One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reaction conditions, such as the presence of radical initiators and suitable solvents.

Industrial production methods may involve the large-scale application of these synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

化学反应分析

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity

作用机制

The mechanism by which 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The cyclopropylmethoxy group may also contribute to the compound’s overall reactivity and interaction with specific enzymes or receptors.

相似化合物的比较

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene can be compared with other trifluoromethylated aromatic compounds, such as:

- 1-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzene

- 1-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzene

- 1-(Methoxy)-3-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position of the trifluoromethyl and cyclopropylmethoxy groups. The unique positioning of these groups in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .

生物活性

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The unique structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular components. This compound may influence various biochemical pathways, including:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDHA), which is crucial in cancer metabolism.

- Signal Transduction Modulation : The compound may affect signaling pathways by interacting with receptors or enzymes that regulate cellular responses.

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For instance, compounds with trifluoromethyl groups have been shown to exhibit significant inhibitory effects on tumor growth by targeting metabolic pathways essential for cancer cell survival.

- Case Study : In a study involving lactate dehydrogenase inhibitors, compounds structurally related to this compound demonstrated potent inhibition of LDHA activity, leading to reduced lactate production and increased apoptosis in cancer cells .

Antimicrobial Activity

Compounds with similar structural motifs have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group can enhance the biological activity against various pathogens.

Research Findings

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated precursor like 1-bromo-3-(trifluoromethyl)benzene ( ) can react with cyclopropanemethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or THF) at 60–80°C.

- Key Parameters :

- Solvent choice : THF enhances solubility of intermediates but may require longer reaction times compared to DMF .

- Base selection : Strong bases (e.g., LDA) improve nucleophilic displacement efficiency but may lead to side reactions with sensitive functional groups .

- Yield Optimization :

Yields range from 53% to 87% depending on stoichiometry and purification methods (e.g., flash chromatography vs. distillation) .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- The cyclopropylmethoxy group shows characteristic splits: δ 3.5–4.0 ppm (OCH₂) and δ 0.5–1.2 ppm (cyclopropyl protons).

- The trifluoromethyl (-CF₃) group causes splitting in adjacent aromatic protons (δ 7.2–7.8 ppm) due to coupling with fluorine .

- HRMS :

- Expected molecular ion [M+H⁺] for C₁₁H₁₁F₃O is 232.07. Deviations >2 ppm suggest impurities or isotopic interference .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Case Study :

Analogous compounds (e.g., trifluoromethylbenzyl bromides) show LUMO localization at the electron-deficient trifluoromethyl group, favoring electron-rich dienes . - Validation :

Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. How does the electron-withdrawing trifluoromethyl group influence the photophysical properties of derivatives?

- Methodological Answer : Time-Dependent DFT (TD-DFT) and UV-Vis spectroscopy can correlate structure with properties:

- TD-DFT : Predicts absorption maxima by simulating electronic transitions. For example, trifluoromethyl groups redshift absorbance due to enhanced conjugation disruption .

- Experimental Validation :

Compare calculated λₘₐₓ with experimental UV-Vis spectra (e.g., in acetonitrile). Discrepancies >10 nm suggest solvent effects or aggregation .

Q. Contradictions and Limitations in Literature

- Stereochemical Outcomes : Some studies (e.g., ) report high yields without addressing enantiomeric purity, suggesting potential racemization during synthesis. Chiral HPLC or circular dichroism (CD) is recommended for confirmation.

- Computational Accuracy : DFT-predicted reaction pathways may not account for solvent effects, requiring explicit solvent models (e.g., COSMO-RS) .

属性

IUPAC Name |

1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSFJZXZWCYIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682170 | |

| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-22-7 | |

| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。